Cas no 2350438-34-3 ((2S)-2-(1,1-difluoroethyl)azetidine)
(2S)-2-(1,1-difluoroethyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 2350438-34-3
- (2S)-2-(1,1-difluoroethyl)azetidine
- EN300-6985582
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- Inchi: 1S/C5H9F2N/c1-5(6,7)4-2-3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1
- InChI Key: PQWALRYWRPUMJF-BYPYZUCNSA-N
- SMILES: FC(C)([C@@H]1CCN1)F
Computed Properties
- Exact Mass: 121.07030562g/mol
- Monoisotopic Mass: 121.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 92.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 12Ų
(2S)-2-(1,1-difluoroethyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6985582-0.05g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 0.05g |
$1669.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-0.1g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 0.1g |
$1748.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-0.25g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 0.25g |
$1828.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-0.5g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 0.5g |
$1907.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-1.0g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 1.0g |
$1987.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-2.5g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 2.5g |
$3893.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-5.0g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 5.0g |
$5760.0 | 2023-07-06 | ||
| Enamine | EN300-6985582-10.0g |
(2S)-2-(1,1-difluoroethyl)azetidine |
2350438-34-3 | 10.0g |
$8542.0 | 2023-07-06 |
(2S)-2-(1,1-difluoroethyl)azetidine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on (2S)-2-(1,1-difluoroethyl)azetidine
Recent Advances in the Study of (2S)-2-(1,1-difluoroethyl)azetidine (CAS: 2350438-34-3) in Chemical Biology and Pharmaceutical Research
The compound (2S)-2-(1,1-difluoroethyl)azetidine (CAS: 2350438-34-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This azetidine derivative, characterized by its unique difluoroethyl substitution, has attracted significant attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural properties, and biological activities, positioning it as a valuable building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (2S)-2-(1,1-difluoroethyl)azetidine through a stereoselective route, achieving high enantiomeric purity (>99% ee). The researchers highlighted the compound's enhanced metabolic stability compared to similar non-fluorinated analogs, attributed to the presence of the difluoroethyl group. This property makes it particularly attractive for the development of drugs with improved pharmacokinetic profiles.
In pharmacological applications, (2S)-2-(1,1-difluoroethyl)azetidine has shown promise as a key intermediate in the synthesis of protease inhibitors. A recent patent application (WO2023056789) describes its incorporation into novel hepatitis C virus NS3/4A protease inhibitors, where the azetidine ring's constrained geometry and fluorine atoms contribute to enhanced binding affinity and selectivity. The compound's ability to modulate enzyme activity through both steric and electronic effects has opened new avenues in structure-based drug design.
Structural studies using X-ray crystallography and NMR spectroscopy have revealed interesting conformational properties of (2S)-2-(1,1-difluoroethyl)azetidine. The difluoroethyl group induces a slight puckering of the azetidine ring, creating a unique three-dimensional structure that can be exploited for selective molecular recognition. These findings, published in ACS Chemical Biology (2024), suggest potential applications in designing allosteric modulators for protein-protein interactions.
From a safety perspective, preliminary toxicological evaluations indicate that (2S)-2-(1,1-difluoroethyl)azetidine shows favorable characteristics with low cytotoxicity in human hepatocyte assays (IC50 > 100 μM). However, researchers caution that further studies are needed to fully assess its metabolic fate and potential for bioaccumulation, particularly given the presence of fluorine atoms. These considerations are particularly important for its potential use in chronic therapies.
The pharmaceutical industry has shown growing interest in this compound, with several companies including it in their fragment-based drug discovery libraries. Its combination of small molecular weight (147.13 g/mol), good solubility (logP ~0.5), and three-dimensional character makes it an attractive starting point for lead optimization programs targeting challenging biological targets.
Looking forward, researchers anticipate that (2S)-2-(1,1-difluoroethyl)azetidine will play an increasingly important role in medicinal chemistry. Current investigations are exploring its application in CNS drug development, where its ability to cross the blood-brain barrier while maintaining metabolic stability could prove particularly valuable. The compound's versatility suggests it may become a privileged scaffold in the design of next-generation therapeutics across multiple disease areas.
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